

Side effects of ABBV-4083 observed in Phase I trials

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Compound of Interest

Compound Name: ABBV-4083

Cat. No.: B3324188

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ABBV-4083 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the side effects observed in Phase I clinical trials of **ABBV-4083** (also known as flubentylosin).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ABBV-4083?

A1: **ABBV-4083** is a macrolide antibiotic designed to treat filarial worm infections, such as onchocerciasis (river blindness) and lymphatic filariasis.[1][2] Its primary mechanism of action is not on human cells but on Wolbachia, a symbiotic bacterium that lives within the filarial worms and is essential for their growth, fertility, and survival.[1][2] By targeting and depleting Wolbachia, **ABBV-4083** indirectly causes the sterilization and eventual death of the adult worms.[2] This "slow-kill" approach is thought to reduce the risk of severe adverse reactions that can occur with rapid worm death.

Q2: What were the most common side effects observed in the Phase I trials of ABBV-4083?

A2: In the first-in-human Phase I study involving 78 healthy adults, the most frequently reported treatment-emergent adverse events (TEAEs) were nausea and headache.

Q3: Were there any serious adverse events reported in the Phase I trials?



A3: No treatment-related serious adverse events were reported in the Phase I study. There was one death of a participant who received a single 1000 mg dose, but it was deemed unrelated to the study drug.

Q4: Were any laboratory abnormalities observed?

A4: Yes, reversible, asymptomatic elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were observed in two subjects who received a single 1000 mg dose of **ABBV-4083**. These elevations were Grade 2 or Grade 4 and occurred without any corresponding increase in bilirubin. Grade 1 elevations in ALT and/or AST were also noted in three subjects in the multiple ascending dose part of the study at the 100 mg dose for 7 days.

Q5: Did food intake affect the side effect profile of **ABBV-4083**?

A5: The Phase I study included a food-effect component where the drug was administered with or without food. While the effect of food on the drug's exposure was minimal, the incidence of certain adverse events appeared to differ between fasting and fed states. For instance, in the food-effect part of the study, nausea, diarrhea, headache, increased hepatic enzymes, and vomiting were among the most common TEAEs.

Troubleshooting Guides

Issue: Participant reports gastrointestinal distress (nausea, vomiting, diarrhea) after ABBV-4083 administration.

Possible Cause:

• This is a known and common side effect of ABBV-4083, as observed in the Phase I trials.

Suggested Action:

- Assess Severity: Determine the grade of the adverse event according to established criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE).
- Symptomatic Treatment: Consider the use of antiemetics for nausea and vomiting, and appropriate management for diarrhea, as per the clinical trial protocol.



- Monitor Hydration: Ensure the participant maintains adequate fluid intake, especially if vomiting or diarrhea is present.
- Evaluate Food Intake: While the formal food-effect study showed minimal impact on overall drug exposure, administering the drug with a light meal may help mitigate gastrointestinal upset in some individuals. This should be done consistently if implemented.
- Dose Adjustment/Discontinuation: If the symptoms are severe or persistent, follow the protocol's guidelines for dose reduction or discontinuation of the study drug.

Issue: Elevated liver function tests (ALT, AST) are observed in a participant's lab results.

Possible Cause:

 Asymptomatic, reversible elevations in ALT and AST have been documented as a side effect of ABBV-4083, particularly at higher doses.

Suggested Action:

- Confirm the Finding: Repeat the liver function tests to verify the initial result.
- Assess for Symptoms: Conduct a thorough clinical evaluation to check for any signs or symptoms of liver injury, such as jaundice, abdominal pain, or fatigue.
- Review Concomitant Medications: Investigate if the participant is taking any other medications that could contribute to liver enzyme elevations.
- Check Bilirubin Levels: It is crucial to monitor bilirubin levels. In the Phase I trial, the observed ALT/AST elevations were not accompanied by a rise in bilirubin. An increase in both liver enzymes and bilirubin is a more concerning sign of liver injury.
- Follow Protocol Guidelines: Adhere to the study protocol's specific criteria for managing liver enzyme elevations, which may include more frequent monitoring, dose interruption, or discontinuation of the drug.

Data Presentation



Table 1: Summary of Most Frequent Treatment-Emergent Adverse Events (TEAEs) in the Phase I Study

Adverse Event	Number of Participants (N=78)	Percentage	
Nausea	8	10%	
Headache	6	8%	

Data from the overall safety population in the first-in-human Phase I study.

Table 2: Treatment-Emergent Adverse Events in the Single Ascending Dose (Part 1) Component

System Organ Class	Adverse Event	Flubentylosin (N=36)	Placebo (N=12)
Gastrointestinal disorders	Nausea	3 (8.3%)	0 (0%)
Nervous system disorders	Headache	2 (5.6%)	1 (8.3%)
Investigations	Alanine aminotransferase increased	1 (2.8%)	0 (0%)

Table adapted from the Phase I study publication. Includes TEAEs occurring in \geq 5% of flubentylosin-treated subjects.

Table 3: Treatment-Emergent Adverse Events in the Food Effect (Part 2) Component (1000 mg dose)



System Organ Class	Adverse Event	Flubentylosin (N=12)
Gastrointestinal disorders	Nausea	3 (25.0%)
Diarrhea	2 (16.7%)	
Vomiting	2 (16.7%)	_
Nervous system disorders	Headache	2 (16.7%)
Investigations	Hepatic enzyme increased	2 (16.7%)

Table adapted from the Phase I study publication. Includes TEAEs occurring in ≥10% of flubentylosin-treated subjects.

Table 4: Treatment-Emergent Adverse Events in the Multiple Ascending Dose (Part 3) Component

System Organ Class	Adverse Event	Flubentylosin (N=30)	Placebo (N=10)
Nervous system disorders	Headache	2 (6.7%)	1 (10.0%)
Gastrointestinal disorders	Nausea	2 (6.7%)	0 (0%)
Cardiac disorders	Palpitations	2 (6.7%)	0 (0%)
General disorders and administration site conditions	Medical device site reaction	2 (6.7%)	0 (0%)

Table adapted from the Phase I study publication. Includes TEAEs occurring in ≥5% of flubentylosin-treated subjects.

Experimental Protocols

Detailed, step-by-step experimental protocols for the Phase I clinical trial of **ABBV-4083** are not fully available in the public domain. However, the published literature describes the overall



methodology.

Phase I First-in-Human Study Design (Summary)

This was a three-part, single-center study conducted in healthy adult subjects.

- Part 1: Single Ascending Dose (SAD)
 - Objective: To evaluate the safety, tolerability, and pharmacokinetics of single oral doses of ABBV-4083.
 - Methodology: Subjects were enrolled in sequential dose-escalation cohorts and received a single dose of ABBV-4083 (40, 100, 200, 400, or 1000 mg) or a placebo. Safety and pharmacokinetic parameters were assessed over a defined period.
- Part 2: Food Effect
 - Objective: To evaluate the effect of a high-fat meal on the pharmacokinetics of ABBV-4083.
 - Methodology: A cohort of subjects received a single 1000 mg dose of ABBV-4083 on two separate occasions: once under fasting conditions and once after a standardized high-fat meal.
- Part 3: Multiple Ascending Dose (MAD)
 - Objective: To evaluate the safety, tolerability, and pharmacokinetics of multiple oral doses of ABBV-4083.
 - Methodology: Subjects were enrolled in cohorts to receive daily doses of ABBV-4083 (100 mg for 7 days, 200 mg for 7 or 14 days, or 400 mg for 7 or 14 days) or a placebo. Safety and pharmacokinetic parameters were monitored throughout the dosing period and for a follow-up duration.

Key Assessments:

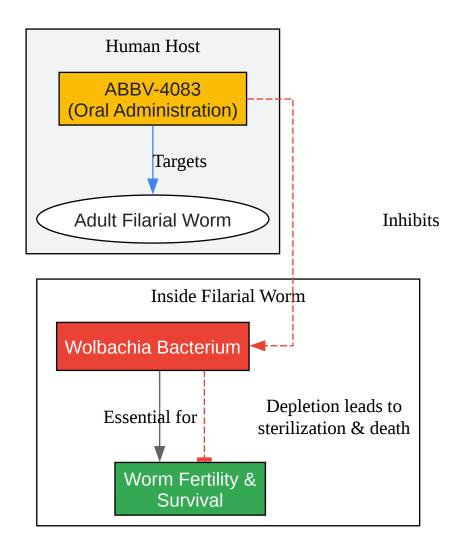
• Safety and Tolerability: Monitored through the recording of adverse events, physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests



(hematology, clinical chemistry, urinalysis).

 Pharmacokinetics: Serial blood samples were collected at predefined time points after drug administration to determine the plasma concentrations of ABBV-4083.

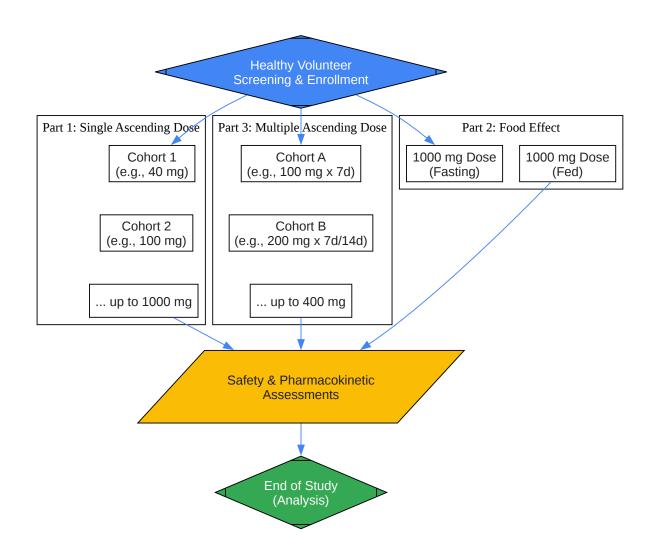
Visualizations



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Caption: Mechanism of action of ABBV-4083 targeting Wolbachia.





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Caption: High-level workflow of the ABBV-4083 Phase I trial.



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References

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